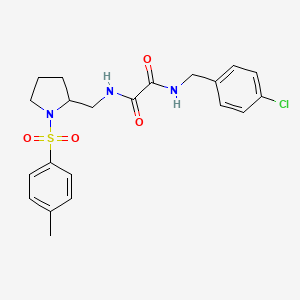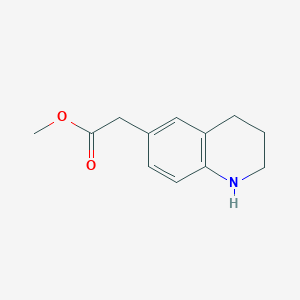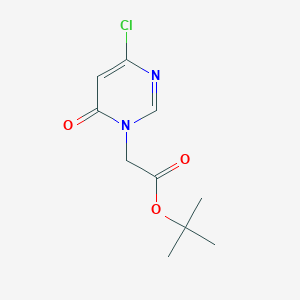
4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of pyrazolones, which are known for their diverse chemical and biological properties. Pyrazolones serve as key intermediates in the synthesis of various pharmacologically active agents and have been extensively studied for their chemical reactivity and structural features.
Synthesis Analysis
Pyrazolone derivatives, including our compound of interest, are synthesized through multi-step reactions starting from specific pyrazolone precursors. The synthesis often involves the coupling of diazonium salts to produce colored products, reactions with isocyanates and isothiocyanates to yield pyrazolylurea and thiourea derivatives, and Michael 1,4-addition reactions with active methylene compounds (El‐Metwally & Khalil, 2010).
Molecular Structure Analysis
The molecular structure of related pyrazolone derivatives has been characterized by various spectroscopic methods, including NMR, FT-IR, and X-ray crystallography. These studies reveal the planarity of the central pyrazole ring and the conjugation effects involving sulfonyl groups (Wang et al., 2015).
Chemical Reactions and Properties
Pyrazolones undergo a wide range of chemical reactions, including azidation, formylation, and coupling reactions, to produce a variety of functionalized derivatives. The presence of the sulfonyl group influences the reactivity, making these compounds suitable for further chemical modifications (Srivastava et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Molecular Mechanics Potential Energy Evaluation : This compound, as a metabolite of aminopyrine, exhibits properties like analgesic, anti-inflammatory, and antipyretic effects. It forms complexes with various metal ions, and its potential energy evaluation suggests its activity range in analgesic, anti-inflammatory, and antipyretic applications (Otuokere, Alisa, & Nwachukwu, 2015).
Biological Activities
- Antibacterial Activity : Schiff bases derived from this compound have demonstrated antibacterial activity against various clinical isolates, indicating potential use in combating bacterial infections (Nair, Shah, Baluja, & Chanda, 2002).
- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties, suggesting their potential as antimicrobial agents (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).
Anticancer Applications
- In Vitro Anticancer Evaluation : Derivatives synthesized from this compound have been evaluated for their in vitro cytotoxic activity against human cervical cancer cell lines, indicating potential applications in cancer treatment (Premnath, Enoch, Selvakumar, Indiraleka, & Jannet Vennila, 2017).
Structural Analysis
- Molecular Conformations and Hydrogen Bonding : Research on molecular conformations of derivatives suggests diverse biological activities, including analgesic, antibacterial, and anti-inflammatory properties. The study also sheds light on the hydrogen bonding characteristics in these compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXVSVNBDFPTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)



![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)


![7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483897.png)
![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)
